molecular formula C8H11NO B3240493 2-Isocyanatobicyclo[2.2.1]heptane CAS No. 14370-47-9

2-Isocyanatobicyclo[2.2.1]heptane

Cat. No.: B3240493
CAS No.: 14370-47-9
M. Wt: 137.18 g/mol
InChI Key: HQTBWWAAVGMMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isocyanatobicyclo[2.2.1]heptane is a bicyclic organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is characterized by its unique bicyclo[2.2.1]heptane structure, which includes an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of a wide range of bicyclo[221]heptane-1-carboxylates , which suggests that it may interact with various biological targets depending on the specific carboxylate derivative.

Mode of Action

It is known to be involved in organocatalytic formal [4 + 2] cycloaddition reactions . This reaction allows for the rapid synthesis of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .

Biochemical Pathways

Given its role in the synthesis of bicyclo[221]heptane-1-carboxylates , it can be inferred that it may influence various biochemical pathways depending on the specific carboxylate derivative and its biological targets.

Result of Action

Its role in the synthesis of a wide range of bicyclo[221]heptane-1-carboxylates suggests that it may have diverse effects depending on the specific carboxylate derivative and its biological targets.

Action Environment

It is known that the compound is stable under normal storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanatobicyclo[2.2.1]heptane can be synthesized through the Curtius rearrangement reaction. This involves the conversion of bicyclo[2.2.1]heptane-2-carboxylic acid to its corresponding isocyanate using diphenylphosphoryl azide (DPPA) in the presence of triethylamine and toluene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same Curtius rearrangement method. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanatobicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific bicyclic structure and the presence of the isocyanate group, which imparts high reactivity and versatility in chemical synthesis. Its ability to form stable ureas and carbamates makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-isocyanatobicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTBWWAAVGMMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14370-47-9
Record name 2-isocyanatobicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The reaction of 2-norbornanecarboxlic acid and diphenylphosphoryl azide in a solution of triethylamine and benzene provided a solution comprising 2-norbornyl isocyanate (I.R.: 2270 cm-1), which was reacted with 5-fluorouracil to provide 1-[N-(2-norbornyl)carbamoyl]-5-fluorouracil substantially in the similar method to that of Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isocyanatobicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
2-Isocyanatobicyclo[2.2.1]heptane
Reactant of Route 3
Reactant of Route 3
2-Isocyanatobicyclo[2.2.1]heptane
Reactant of Route 4
Reactant of Route 4
2-Isocyanatobicyclo[2.2.1]heptane
Reactant of Route 5
2-Isocyanatobicyclo[2.2.1]heptane
Reactant of Route 6
Reactant of Route 6
2-Isocyanatobicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.